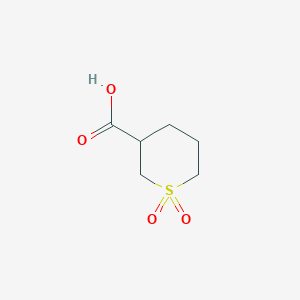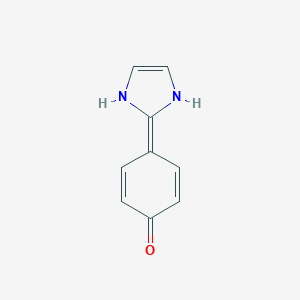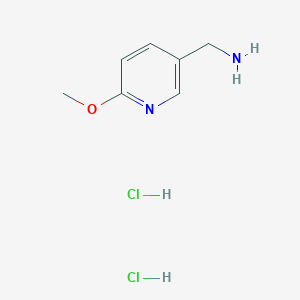
N6-Benzoyl-2'-fluoro-2'-deoxyadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N6-Benzoyl-2’-fluoro-2’-deoxyadenosine” is a modified adenosine with a fluorine atom in the 2’ position . It is used in the chemical synthesis of oligonucleotides . This compound is not intended for human or veterinary use, but for research use only.
Synthesis Analysis
Nucleoside phosphoramidites are used in the chemical synthesis of oligonucleotides . The destabilizing effect on hybrid formation with a complementary strand when this P base opposes A, T, and G was found to be 3-5 kcal/mol, but 9 kcal/mol when it opposes C .Molecular Structure Analysis
The molecular formula of “N6-Benzoyl-2’-fluoro-2’-deoxyadenosine” is C17H16FN5O4. The molecular weight is 373.3 g/mol.Chemical Reactions Analysis
Brief irradiation (lambda > 360 nm, 20 min) of DNA containing the P base and piperidine treatment causes strand cleavage giving the 3’- and 5’-phosphates .Physical And Chemical Properties Analysis
The density of “N6-Benzoyl-2’-fluoro-2’-deoxyadenosine” is predicted to be 1.67±0.1 g/cm3 . It should be stored at a temperature of 2-8°C . The pKa is predicted to be 7.87±0.43 .Aplicaciones Científicas De Investigación
DNA Damage and Repair
“N6-Benzoyl-2’-fluoro-2’-deoxyadenosine” is part of the deoxyadenosine family, which has been studied for its role in DNA damage and repair . Research has focused on DNA damage induced by various factors, such as chromium (VI), Fenton chemistry, photoinduction with lumazine, or ultrasound in neutral solution . The mutagenicities of some products generated by oxidizing 2’-deoxyadenosine 5’-triphosphate, nucleotide pool sanitization, and translesion synthesis have also been reviewed .
Improved Synthesis
Improved synthesis of 2’-deoxyadenosine using Escherichia coli overexpressing some enzymes and gram-scale chemical synthesis of 2’-deoxynucleoside 5’-triphosphates have been reported . This research has led to advancements in the synthesis of “N6-Benzoyl-2’-fluoro-2’-deoxyadenosine” and its analogs .
Drug Development
Purine nucleoside analogs, including “N6-Benzoyl-2’-fluoro-2’-deoxyadenosine”, have been used in the treatment of rarer chronic lymphoid leukemias . Some analogs at the C8 position induced delayed polymerization arrest during HIV-1 reverse transcription .
Antimicrobial Activity
The susceptibility of clinically metronidazole-resistant Trichomonas vaginalis to two analogs, toyocamycin and 2-fluoro-2’-deoxyadenosine, were tested in vitro . This suggests potential antimicrobial applications for “N6-Benzoyl-2’-fluoro-2’-deoxyadenosine”.
Facile and Efficient Synthesis
A highly facile and efficient one-step synthesis of N6-adenosine and N6-2’-deoxyadenosine derivatives has been developed . This process involves the treatment of inosine or 2’-deoxyinosine, without protection of sugar hydroxyl groups, with alkyl or arylamines, in the presence of BOP and DIPEA in DMF .
Prodrug for 2-fluroadenine
“N6-Benzoyl-2’-fluoro-2’-deoxyadenosine” is a potential prodrug for 2-fluroadenine . This involves deoxygenation by reduction of the 2’-thiocar-bonylimidazolide with (Tms)3SiH as hydrogen donor .
Safety and Hazards
Direcciones Futuras
“N6-Benzoyl-2’-deoxy-5’-O-DMT-2’-fluoroadenosine” also inhibits chemotaxis in roseobacters, which is the movement of cells or organisms in response to certain factors . This antibiotic may be useful for preventing symbiosis between marine bacteria and other organisms, as it inhibits the motility of these bacteria and their cycling .
Mecanismo De Acción
Target of Action
N6-Benzoyl-2’-fluoro-2’-deoxyadenosine (N6-Bz-2’-F-dA) is primarily used in the field of biomedical research, particularly in the study of nucleic acid modification
Mode of Action
It is known that this compound can be used to modulate the expression of certain genes, such as survivin .
Biochemical Pathways
It is known that this compound plays a role in the synthesis of oligonucleotides .
Pharmacokinetics
It is known that this compound has a predicted density of 167±01 g/cm3 .
Result of Action
It is known that this compound can be used to incorporate 2-fluoro modified nucleotides into oligonucleotides, improving metabolic stability .
Action Environment
Propiedades
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O4/c18-11-13(25)10(6-24)27-17(11)23-8-21-12-14(19-7-20-15(12)23)22-16(26)9-4-2-1-3-5-9/h1-5,7-8,10-11,13,17,24-25H,6H2,(H,19,20,22,26)/t10-,11-,13-,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJZTLWDAQVZBU-YAMOITTJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N6-Benzoyl-2'-fluoro-2'-deoxyadenosine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

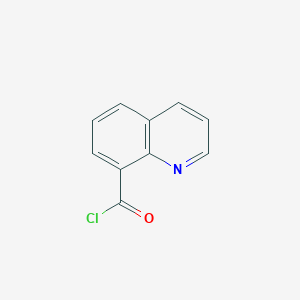
![2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile](/img/structure/B168519.png)
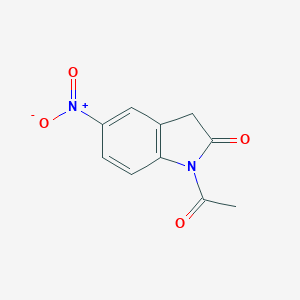
![12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B168532.png)


